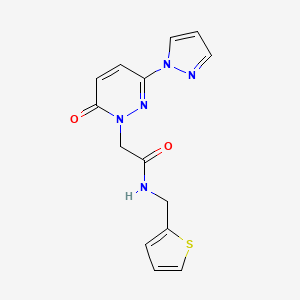

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

描述

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridazinone core, a pyrazole ring, and a thiophene moiety, making it a molecule of interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Introduction of the pyrazole ring: This step might involve the reaction of the pyridazinone intermediate with hydrazine or its derivatives.

Attachment of the thiophene moiety: This can be done through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Stille coupling.

Final acetamide formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole and thiophene rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydropyridazine derivatives.

科学研究应用

Structural Characteristics

The compound is characterized by:

- Pyridazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.

- Pyrazole moiety : A five-membered ring with two adjacent nitrogen atoms, known for its biological activity.

- Thiophenyl group : A sulfur-containing aromatic ring that enhances the compound's interaction with biological targets.

Biological Activities

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit diverse biological activities, including:

- Anti-inflammatory properties : Compounds similar to this structure have shown promise in modulating inflammatory pathways.

- Antitumor effects : Preliminary studies suggest potential efficacy against various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Antitumor | Cytotoxic effects on cancer cells | |

| Antimicrobial | Potential activity against pathogens |

Case Study 1: Antitumor Activity

In a study exploring novel antitumor agents, derivatives similar to 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of related compounds. The findings revealed that these compounds could inhibit pro-inflammatory cytokine production in vitro, indicating their potential as therapeutic agents for inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that it may interact effectively with enzymes involved in cancer progression and inflammation, providing insights into its mechanism of action.

作用机制

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrazole and pyridazinone moieties might interact with specific protein targets, while the thiophene ring could enhance binding affinity or specificity.

相似化合物的比较

Similar Compounds

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide: Lacks the thiophene moiety.

N-(thiophen-2-ylmethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide: Similar structure but different substitution pattern.

Uniqueness

The presence of the thiophene moiety in 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide might confer unique electronic properties, enhancing its reactivity and binding affinity in biological systems compared to similar compounds.

生物活性

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

- A pyridazine ring

- A pyrazole moiety

- An acetanilide group with a thiophenyl substituent

The molecular formula is with a molecular weight of approximately 244.26 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the pyrazole ring.

- Construction of the pyridazine core.

- Attachment of the thiophen-2-ylmethyl acetamide group.

Specific reaction conditions such as temperature, solvents, and catalysts are optimized for high yield and purity during each synthetic step.

Antitumor Activity

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant antitumor properties . For example, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects . Studies suggest that it can modulate inflammatory pathways by interacting with specific enzymes involved in inflammation. This activity is critical in conditions such as arthritis and other inflammatory diseases.

The mechanism by which this compound exerts its biological effects is likely through:

- Enzyme inhibition : Targeting specific kinases or phosphatases involved in cancer progression.

- Receptor modulation : Interacting with receptors that regulate inflammatory responses.

Molecular docking studies have been employed to predict binding affinities and elucidate potential off-target effects, providing insights into its pharmacological profile .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor activity of similar compounds, researchers found that a derivative demonstrated potent inhibition of tumor growth in xenograft models. The compound was administered at varying doses, showing dose-dependent efficacy in reducing tumor size compared to controls .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related compounds revealed that they effectively reduced pro-inflammatory cytokine levels in vitro. The compound's ability to inhibit NF-kB signaling was highlighted as a key mechanism underlying its therapeutic potential .

Data Summary

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step reactions involving pyridazinone core functionalization. For example, pyridazin-3(2H)-one derivatives are often alkylated using ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in methanol) to introduce acetamide moieties . Key intermediates are characterized via ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to confirm regiochemistry and purity. X-ray crystallography (as seen in structurally analogous pyridazine derivatives) resolves ambiguities in substituent positioning .

Q. How is the structural integrity of the compound validated, particularly the pyridazinone-pyrazole-thiophene linkage?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments or 2D correlation spectroscopy (COSY, HSQC) can confirm spatial proximity between pyridazinone C-3 and pyrazole N-1 protons. IR spectroscopy identifies carbonyl stretches (e.g., pyridazinone C=O at ~1680 cm⁻¹) . Comparative analysis with crystallographic data from related compounds (e.g., N-phenylpyridazin-3-amine derivatives) provides benchmark structural parameters .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Initial screens include:

- Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Antioxidant potential: DPPH radical scavenging assays to assess electron-donating capacity .

- Enzyme inhibition: Kinase or protease inhibition assays, leveraging structural similarities to thiophene-containing bioactive molecules .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., acetamide coupling)?

- Methodology :

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) improve coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, as seen in pyridazinone-thioacetamide syntheses .

- By-product analysis : LC-MS or TLC monitoring identifies side products (e.g., over-alkylation), guiding stoichiometric adjustments .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases), using crystallographic data from analogous pyridazinone-thiophene hybrids .

- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to rationalize reactivity at the pyrazole N-1 position .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can contradictions in reported biological data (e.g., variable antimicrobial potency) be resolved?

- Methodology :

- Comparative meta-analysis : Systematically compare assay conditions (e.g., bacterial strain variability, inoculum size) across studies .

- SAR-driven derivatization : Introduce substituents (e.g., electron-withdrawing groups on pyridazinone) to isolate key pharmacophores. For example, fluorophenyl-thiazole analogs show enhanced activity in related compounds .

- Dose-response profiling : EC₅₀/IC₅₀ determinations under standardized protocols reduce variability .

Q. What strategies enhance the compound’s pharmacokinetic properties without compromising activity?

- Methodology :

- Prodrug design : Esterification of the acetamide group (e.g., ethyl ester prodrugs) improves membrane permeability, as demonstrated in pyridazinone-based antiulcer agents .

- Heterocyclic bioisosteres : Replace thiophene with isosteres (e.g., furan, pyrrole) to modulate logP and solubility .

- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., pyridazinone oxidation) for targeted deuteriation .

属性

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c20-13(15-9-11-3-1-8-22-11)10-19-14(21)5-4-12(17-19)18-7-2-6-16-18/h1-8H,9-10H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZVNZBLEXSHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。